1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid
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Description
“1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 345990-55-8 . It has a molecular weight of 297.38 . The IUPAC name for this compound is “1-[(4-ethylphenyl)sulfonyl]-4-piperidinecarboxylic acid” and its InChI Code is "1S/C14H19NO4S/c1-2-11-3-5-13 (6-4-11)20 (18,19)15-9-7-12 (8-10-15)14 (16)17/h3-6,12H,2,7-10H2,1H3, (H,16,17)" .
Molecular Structure Analysis
The molecular structure of “1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid” can be understood from its InChI Code: "1S/C14H19NO4S/c1-2-11-3-5-13 (6-4-11)20 (18,19)15-9-7-12 (8-10-15)14 (16)17/h3-6,12H,2,7-10H2,1H3, (H,16,17)" . This indicates that the compound contains 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.38 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
The compound has been studied as a soluble epoxide hydrolase (sEH) inhibitor. sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular regulation and inflammation. Inhibiting sEH could enhance EET levels, potentially leading to therapeutic benefits in cardiovascular diseases and inflammation-related conditions .
properties
IUPAC Name |
1-(4-ethylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-11-3-5-13(6-4-11)20(18,19)15-9-7-12(8-10-15)14(16)17/h3-6,12H,2,7-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBDCONCGNJQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid |
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